molecular formula C10H13NO B13057208 (3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

(3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13057208
M. Wt: 163.22 g/mol
InChI Key: XINZTDZMZANOCF-QMMMGPOBSA-N
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Description

(3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is a chiral organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s unique structure, featuring a benzofuran ring fused with an amine group, makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amine Group: The amine group can be introduced through reductive amination or other suitable methods.

    Chiral Resolution: The chiral center at the 3-position can be resolved using chiral catalysts or by employing enantioselective synthesis techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-ol: Similar structure but with a hydroxyl group instead of an amine.

    (3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.

Uniqueness

(3R)-4,7-Dimethyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific combination of a benzofuran ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(3R)-4,7-dimethyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H13NO/c1-6-3-4-7(2)10-9(6)8(11)5-12-10/h3-4,8H,5,11H2,1-2H3/t8-/m0/s1

InChI Key

XINZTDZMZANOCF-QMMMGPOBSA-N

Isomeric SMILES

CC1=C2[C@H](COC2=C(C=C1)C)N

Canonical SMILES

CC1=C2C(COC2=C(C=C1)C)N

Origin of Product

United States

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